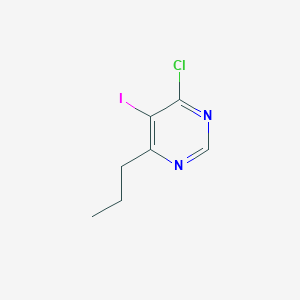

4-Chloro-5-iodo-6-propylpyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Chloro-5-iodo-6-propylpyrimidine is a heterocyclic organic compound with the molecular formula C7H8ClIN2 and a molecular weight of 282.51 g/mol . This compound is part of the pyrimidine family, which is known for its significant role in various biological processes and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-iodo-6-propylpyrimidine typically involves the halogenation of pyrimidine derivatives. One common method includes the reaction of 4-chloro-5-iodopyrimidine with propyl iodide under specific conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-iodo-6-propylpyrimidine undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.

Common Reagents and Conditions

Substitution: Reagents like sodium hydride (NaH) and alkyl halides are commonly used for substitution reactions.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated or arylated derivatives of this compound.

Scientific Research Applications

4-Chloro-5-iodo-6-propylpyrimidine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-5-iodo-6-propylpyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

4-Chloro-5-iodopyrimidine: Similar in structure but lacks the propyl group.

4-Chloro-5-iodo-2-(2-methyl-1,3-thiazolidin-4-yl)-6-propylpyrimidine: Contains additional functional groups, making it more complex.

Uniqueness

4-Chloro-5-iodo-6-propylpyrimidine is unique due to its specific halogenation pattern and the presence of a propyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Biological Activity

4-Chloro-5-iodo-6-propylpyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of chlorine and iodine substituents, which can significantly influence its pharmacological properties. The following sections detail its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The chemical structure of this compound can be represented as follows:

This compound possesses unique properties due to the halogen substitutions, which can enhance lipophilicity and modulate receptor interactions.

The biological activity of this compound is primarily linked to its interaction with various biological targets, including:

- Enzyme Inhibition : Certain studies suggest that pyrimidine derivatives can act as inhibitors of enzymes involved in nucleotide metabolism.

- Receptor Modulation : The compound may exhibit binding affinity towards various neurotransmitter receptors, notably serotonin and dopamine receptors, which are crucial in neuropharmacology.

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications at the 4, 5, and 6 positions of the pyrimidine ring can significantly affect biological activity. For instance:

- Substituents at Position 6 : Alkyl groups have been shown to enhance binding affinity to serotonin receptors, suggesting that the propyl group in this compound may contribute positively to its pharmacological profile .

| Position | Substituent Type | Effect on Activity |

|---|---|---|

| 4 | Chlorine | Increases lipophilicity |

| 5 | Iodine | Enhances receptor interaction |

| 6 | Propyl | Boosts binding affinity |

Antimicrobial Activity

Research has indicated that pyrimidine derivatives exhibit antimicrobial properties. A study on similar compounds demonstrated that modifications at the pyrimidine core could lead to increased antimicrobial efficacy against various pathogens . Although specific data on this compound is limited, its structural analogs have shown promising results.

Neuropharmacological Studies

A significant body of research has focused on the neuropharmacological effects of pyrimidine derivatives. For instance, compounds with similar structures have been tested for their ability to modulate serotonin receptors. Binding assays revealed that certain derivatives exhibited high affinity for the 5-HT7 receptor, a target implicated in mood regulation and cognitive function .

Properties

Molecular Formula |

C7H8ClIN2 |

|---|---|

Molecular Weight |

282.51 g/mol |

IUPAC Name |

4-chloro-5-iodo-6-propylpyrimidine |

InChI |

InChI=1S/C7H8ClIN2/c1-2-3-5-6(9)7(8)11-4-10-5/h4H,2-3H2,1H3 |

InChI Key |

PMJWWWTZZPXRRR-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=C(C(=NC=N1)Cl)I |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.